molecular formula C14H17N3O2S B2588795 tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate CAS No. 372096-48-5

tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate

Cat. No.: B2588795
CAS No.: 372096-48-5
M. Wt: 291.37
InChI Key: NGPDDAAYUHMKNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate: is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate typically involves the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a precursor for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring is a common pharmacophore in many biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is unique due to the combination of the thiazole ring and the carbamate group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)16-10-6-4-5-9(7-10)11-8-20-12(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPDDAAYUHMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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